molecular formula C18H15N3O2 B7702700 N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B7702700
M. Wt: 305.3 g/mol
InChI Key: VQWIYCLIGVRDET-UHFFFAOYSA-N
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Description

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction could yield amine derivatives.

Mechanism of Action

The mechanism of action of N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide is unique due to its specific structural features, such as the combination of the 1,2,4-oxadiazole ring with a cyclopropanecarboxamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-17(13-9-10-13)19-15-8-4-7-14(11-15)18-20-16(21-23-18)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWIYCLIGVRDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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